molecular formula C7H5ClO3S B1618962 2-Formylbenzenesulfonyl chloride CAS No. 21639-41-8

2-Formylbenzenesulfonyl chloride

Cat. No. B1618962
CAS RN: 21639-41-8
M. Wt: 204.63 g/mol
InChI Key: GSUMVXPZWCITFC-UHFFFAOYSA-N
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Description

“2-Formylbenzenesulfonyl chloride” is a unique chemical compound with the linear formula C7H5ClO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Formylbenzenesulfonyl chloride” is represented by the SMILES string O=CC1=C(S(=O)(Cl)=O)C=CC=C1 . The molecular weight of the compound is 204.63 g/mol .


Chemical Reactions Analysis

The reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines has been studied, providing insights into the structure of 2-formyl benzenesulfonamides in solid, solution, and gas phases .


Physical And Chemical Properties Analysis

The compound “2-Formylbenzenesulfonyl chloride” has a molecular weight of 204.63 g/mol . Its exact mass and monoisotopic mass are 203.9647929 g/mol . The compound has a complexity of 254 .

Scientific Research Applications

Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives A synthetic pathway to 3-formylbenzenesulfonyl chloride derivatives was developed, originating from benzaldehydes. The pivotal step involves transforming aldehyde bisulfite adducts into the target compounds through a two-stage reaction. This method successfully prepared a series of 3-formylbenzenesulfonyl chloride derivatives, identified via a chemical derivatization method (Bao et al., 2017).

Mining the Chemical Space with 2/4-Nitrobenzenesulfonamides Benzenesulfonamides, synthesized using primary amines and 2/4-nitrobenzenesulfonyl chloride, have been pivotal in various chemical transformations, including unique rearrangements to create diverse privileged scaffolds. This review encapsulates the diverse strategies applied in their usage to date (Fülöpová & Soural, 2015).

Arylsulfonation Kinetics of Aminobenzoic Acids The arylsulfonation process of aminobenzoic acids with m- and p-nitrobenzenesulfonyl chlorides was studied in a water-2-propanol system. Concentrations of uncharged and anionic forms of the acids were estimated, and reaction rate constants with nitrobenzenesulfonyl chlorides were derived from experimental data (Kustova et al., 2001).

Detection Enhancement of Estrogens in LC–MS A method was explored for determining estrogens in biological fluids using LC–MS combined with derivatization. Among various reagents, 4-nitrobenzenesulfonyl chloride showed practical utility by reacting rapidly and quantitatively with estrogens, enhancing detection responses significantly (Higashi et al., 2006).

Synthesis of Novel Sultone Scaffolds Novel isoxazolidine, pyrrolidine, and pyrrolizidine-annulated γ,δ-benzo-δ-sultones were synthesized from 2-formylphenyl-(E)-2-phenylethenesulfonates through intramolecular [3+2] cycloaddition. This process highlights the versatile applications of 2-formylbenzenesulfonyl chloride in creating complex molecular structures (Ghandi et al., 2012).

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers

There are several papers related to “2-Formylbenzenesulfonyl chloride”. One paper discusses the reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines . Another paper presents a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from the corresponding benzaldehydes . A third paper discusses the use of 2-Formylbenzenesulfonyl chloride as a reagent for the protection of phenols .

properties

IUPAC Name

2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMVXPZWCITFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176030
Record name o-Formylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylbenzene-1-sulfonyl chloride

CAS RN

21639-41-8
Record name o-Formylbenzenesulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021639418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Formylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-sulfobenzaldehyde sodium salt (2.0 g, 9.6 mmol) in 0.8 mL of dry N,N-dimethylformamide was added thionyl chloride (7.0 mL, 96 mmol) under nitrogen at 0° C. After being stirred at 100° C. for 3 min, the reaction mixture was diluted with diethyl ether and water at 0° C., successively. The separated organic layer was washed with water, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain crude 2-formylbenzenesulfonyl chloride (0.75 g).
Quantity
2 g
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reactant
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7 mL
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0.8 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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